molecular formula C6H8ClNO3 B576996 (Morpholin-4-yl)(oxo)acetyl chloride CAS No. 14505-42-1

(Morpholin-4-yl)(oxo)acetyl chloride

Cat. No.: B576996
CAS No.: 14505-42-1
M. Wt: 177.584
InChI Key: VHPBYTDYSDTBML-UHFFFAOYSA-N
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Description

(Morpholin-4-yl)(oxo)acetyl chloride is a specialized organochloride compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) conjugated with an oxoacetyl chloride group (-CO-COCl). This structure combines the electron-rich morpholine moiety with the highly reactive acyl chloride functionality, making it a versatile reagent in organic synthesis.

The oxoacetyl chloride group enables nucleophilic substitutions, particularly in synthesizing amides, esters, or ketones. Applications may include pharmaceutical intermediates, agrochemicals, or polymer precursors, though explicit data on its uses require further literature exploration.

Properties

CAS No.

14505-42-1

Molecular Formula

C6H8ClNO3

Molecular Weight

177.584

IUPAC Name

2-morpholin-4-yl-2-oxoacetyl chloride

InChI

InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2

InChI Key

VHPBYTDYSDTBML-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C(=O)Cl

Synonyms

4-Morpholineglyoxyloyl chloride (8CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .

Chemical Reactions Analysis

Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

Structural Differences :

  • Acetyl chloride lacks the morpholine ring, consisting only of a simple acyl chloride group.
  • Reactivity: Acetyl chloride is highly electrophilic and volatile, making it a rapid acetylating agent for alcohols, amines, and thiols. However, its reactivity is less selective compared to (Morpholin-4-yl)(oxo)acetyl chloride due to the absence of the electron-donating morpholine group .

Limitations :

  • High volatility and moisture sensitivity require stringent handling.
  • Less steric hindrance may lead to non-selective reactions.

2-(Morpholin-4-yl)acetic Acid Hydrochloride

Structural Differences :

  • Contains a morpholine ring linked to an acetic acid group, stabilized as a hydrochloride salt.
  • Lacks the reactive acyl chloride group, instead featuring a carboxylic acid derivative.

Key Properties :

  • Enhanced solubility in polar solvents due to the hydrochloride salt form.
  • The morpholine moiety acts as a bioisostere, improving pharmacokinetic properties in drug design .

Morpholine Hydrochloride

Structural Differences :

  • A simple morpholine salt (C₄H₈NO⁺Cl⁻) without an acyl or oxo group.

Reactivity :

  • Primarily serves as a basic catalyst or pH adjuster in reactions.
  • Less reactive than this compound due to the absence of electrophilic acyl chloride functionality .

Quinoline Carboxamide Derivatives (e.g., Laquinimod/Tasquinimod Metabolites)

Structural Differences :

  • Complex structures with quinoline cores and acetylated side chains.
  • Include trifluoromethyl or chloro substituents for enhanced metabolic stability .

Functional Overlap :

  • Both this compound and these derivatives utilize acetyl groups for prodrug activation.
  • The morpholine group in the former may mimic the hydrogen-bonding capacity of quinoline carboxamides.

Comparative Data Table

Compound Key Functional Groups Reactivity Profile Primary Applications Stability/Solubility
This compound Morpholine, oxoacetyl chloride Selective acetylation, nucleophilic substitution Pharmaceutical intermediates, polymers Moisture-sensitive; moderate solubility in polar solvents
Acetyl chloride Acyl chloride Rapid, non-selective acetylation Drug synthesis, catalysis Highly volatile, hygroscopic
2-(Morpholin-4-yl)acetic acid HCl Morpholine, acetic acid Hydrogen bonding, bioisosteric replacement Drug design, combinatorial chemistry High solubility in water
Morpholine hydrochloride Morpholine salt Base catalyst, pH modulation Pharmaceutical synthesis, corrosion inhibition Stable, hygroscopic
Quinoline carboxamide derivatives Quinoline, acetylated side chains Prodrug activation, receptor binding Immunotherapy, cancer therapy Metabolic stability

Research Findings and Implications

  • Reactivity Modulation : The morpholine group in this compound likely reduces electrophilicity compared to acetyl chloride, enabling milder reaction conditions and improved selectivity in acetylation .
  • Drug Design Potential: Analogous to 2-(morpholin-4-yl)acetic acid derivatives, this compound could serve as a bioisostere in drug candidates, enhancing solubility and target engagement .
  • Catalytic Utility : Similar to BiCl₃-acetyl chloride systems , the compound may act as a catalyst in multicomponent reactions, leveraging its dual functional groups for synergistic activation.

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